N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide
Description
N-[(2Z)-3-(3-Butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a structurally complex heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxide) and substituted with a 3-butoxyphenyl moiety. The Z-configuration of the exocyclic double bond is critical for its stereoelectronic properties. Its synthesis likely involves cyclocondensation reactions, similar to methods described for structurally related compounds (e.g., ).
Properties
Molecular Formula |
C24H28N2O4S2 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
InChI |
InChI=1S/C24H28N2O4S2/c1-2-3-14-30-20-11-7-10-19(15-20)26-21-16-32(28,29)17-22(21)31-24(26)25-23(27)13-12-18-8-5-4-6-9-18/h4-11,15,21-22H,2-3,12-14,16-17H2,1H3 |
InChI Key |
OARLDOCOHXWXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Carbothioamide Derivatives
The thieno[3,4-d]thiazole scaffold is typically synthesized via cyclization reactions. A representative protocol involves:
-
Starting Material : 5-Methylthiophene-2-carbaldehyde is converted to a nitrone intermediate through reaction with N-methylhydroxylamine hydrochloride.
-
Cycloaddition : The nitrone undergoes [3+2] cycloaddition with N-phenylmaleimide in benzene under reflux, forming the tetrahydrothieno[3,4-d]isoxazole intermediate.
-
Ring Expansion : Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) facilitates ring expansion to the thiazole core, achieving yields of 77% under optimized conditions.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitrone Formation | CH₂Cl₂, Na₂CO₃, 25°C, 12 h | 85% |
| Cycloaddition | Benzene, reflux, 12 h | 68% |
| Ring Expansion | LiAlH₄/THF, −10°C to 25°C, 2 h | 77% |
Sulfone Formation via Controlled Oxidation
The sulfide groups in the thieno[3,4-d]thiazole are oxidized to sulfones using:
-
Oxidizing Agent : 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to 25°C.
-
Reaction Time : 6–8 h.
Critical Note : Excess mCPBA or prolonged reaction times lead to over-oxidation of the thiophene ring, necessitating precise stoichiometry.
Installation of the (Z)-3-Phenylpropanamide Moiety
The propanamide side chain is introduced via a two-step process:
Synthesis of 3-Phenylpropanoyl Chloride
Amide Coupling
-
Substrate : The sulfone-bearing intermediate is dissolved in anhydrous DCM with triethylamine (TEA).
-
Coupling : 3-Phenylpropanoyl chloride is added dropwise at 0°C, followed by stirring at 25°C for 12 h.
-
Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding 65% of the (Z)-isomer.
Table 2: Optimization of Amide Coupling
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | 0°C → 25°C | Prevents epimerization |
| Base | TEA (3 equiv) | Neutralizes HCl |
| Solvent | Anhydrous DCM | 65% yield |
Stereochemical Control and Purification
The (Z)-configuration is enforced through:
-
Steric Hindrance : Bulky substituents on the thiazole ring favor the Z-isomer during imine formation.
-
Chromatographic Separation : Reverse-phase HPLC (C18 column, methanol/water 70:30) resolves (Z) and (E) isomers, with the Z-form eluting first.
Industrial-Scale Considerations
For large-scale production (>1 kg), continuous flow reactors are preferred to enhance reproducibility:
Analytical Characterization
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry (HRMS) :
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on molecular features , synthetic routes , and physicochemical properties .
Table 1: Structural and Functional Group Comparison
Key Observations
Core Heterocycles: The target compound’s tetrahydrothieno[3,4-d][1,3]thiazole core is distinct from the thiazolo-pyrimidine (11b), pyrimido-quinazoline (12), and 1,3,4-thiadiazole (4g) systems in other analogs. Compounds like 11b and 12 () feature fused pyrimidine rings, which may confer different electronic profiles and bioactivity compared to the bicyclic thiazole-sulfone system.
Substituent Effects: The 3-butoxyphenyl group in the target compound introduces a long alkyl chain, increasing lipophilicity compared to analogs with smaller substituents (e.g., 4-cyanophenyl in 11b or methylfuran in 12). This may influence membrane permeability and pharmacokinetics .
Synthetic Routes :
- The target compound likely requires multi-step synthesis involving cyclocondensation (similar to ) and oxidation to install the sulfone group. In contrast, analogs like 11b and 12 are synthesized via simpler aldol-like condensations or cycloadditions .
- The use of sodium acetate/acetic anhydride () or LiH/DMF () as catalysts aligns with methods for forming fused thiazole or oxadiazole systems.
Physicochemical Properties: Melting Points: The target compound’s melting point is expected to be higher than 11b (213–215°C) due to its rigid sulfone-containing core but lower than 12 (268–269°C), which has a more planar pyrimido-quinazoline system . Solubility: The sulfone and amide groups may improve aqueous solubility compared to non-polar analogs like 4g ().
Research Findings and Pharmacological Implications
- SAR Insights : The 3-butoxyphenyl substituent’s bulkiness may sterically hinder interactions with smaller binding pockets, a trade-off for improved lipid solubility .
Biological Activity
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and notable biological activities, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's structure features a thiazole ring, a butoxyphenyl group, and a propanamide moiety. Its molecular formula is with a molecular weight of 410.6 g/mol. The intricate structure is believed to contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O4S2 |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-phenylpropanamide |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors.
- Introduction of the Butoxyphenyl Group : Achieved through substitution reactions.
- Amidation : Addition of the propanamide moiety.
These steps require specific catalysts and controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Compounds in the same class have shown effectiveness against Candida albicans and Cryptococcus neoformans. In vitro tests revealed moderate to high inhibitory effects on these strains .
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Mechanism of Action : It may act by inhibiting specific molecular targets involved in cancer cell proliferation. Studies suggest that similar compounds can modulate pathways associated with apoptosis and cell cycle regulation .
Case Studies
- Antileishmaniasis Activity : A study highlighted the potential of related compounds as inhibitors against Leishmania species. The mechanism involves disrupting metabolic pathways crucial for parasite survival .
- In Silico Studies : Molecular docking studies have indicated that these compounds can effectively bind to key enzymes involved in microbial metabolism and cancer cell growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
